Product packaging for 3-methoxy-N,2-dimethylaniline(Cat. No.:)

3-methoxy-N,2-dimethylaniline

Cat. No.: B12095408
M. Wt: 151.21 g/mol
InChI Key: CQZYVBMGQFYAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N,2-dimethylaniline is a substituted aniline compound provided For Research Use Only. It is not for human or veterinary diagnosis or therapeutic uses. This chemical is of interest in organic synthesis and materials science due to its aromatic amine and methoxy functional groups . Similar aniline derivatives are frequently employed as precursors in the synthesis of dyes and are investigated for their potential biological activity . Researchers also utilize related compounds in Friedel-Crafts alkylation reactions to form new carbon-carbon bonds, a fundamental transformation in synthetic chemistry . Always refer to the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12095408 3-methoxy-N,2-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-N,2-dimethylaniline

InChI

InChI=1S/C9H13NO/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6,10H,1-3H3

InChI Key

CQZYVBMGQFYAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)NC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Substituted Dimethylanilines

The creation of substituted dimethylanilines, such as 3-methoxy-N,2-dimethylaniline, can be achieved through several direct synthetic strategies. These methods focus on the introduction of methyl groups onto the aniline (B41778) nitrogen atom.

Reductive Alkylation Protocols

Reductive alkylation is a prominent method for the synthesis of N,N-dimethylated anilines. This process typically involves the reaction of an appropriate aniline precursor with a methylating agent in the presence of a reducing agent. For instance, the synthesis of 3-methoxy-N,N-dimethylaniline can be accomplished through the reductive alkylation of 3-methoxyaniline. This reaction often utilizes formaldehyde (B43269) as the source of the methyl groups and a reducing agent like sodium cyanoborohydride in an acidic medium such as acetic acid. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine. The use of enol ethers in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) also represents a viable, mild alternative for the reductive alkylation of aromatic amines. thieme-connect.com

N-Methylation Strategies for Aniline Derivatives

Direct N-methylation of aniline derivatives is another key strategy. Historically, this was achieved by heating aniline with iodomethane. wikipedia.org Modern industrial synthesis often employs the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org Similarly, dimethyl ether can serve as the methylating agent. wikipedia.org For more complex substituted anilines, such as those with existing methoxy (B1213986) and methyl groups on the aromatic ring, selective N-methylation is crucial. This can be achieved using reagents like dimethyl sulfate (B86663). chemicalbook.com For example, a two-step process involving the reaction of 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one with potassium tert-butoxide followed by the addition of dimethyl sulfate can yield a precursor to the target compound. chemicalbook.com Iridium(I) complexes have also been explored as catalysts for the N-methylation of amines using methanol as the C1 source, demonstrating high selectivity for N-methylamino derivatives. acs.orgcsic.es

Commercial Synthetic Approaches and Optimization Considerations

On an industrial scale, the synthesis of dimethylanilines is optimized for efficiency, yield, and cost-effectiveness. The alkylation of aniline with methanol over an acid catalyst is a common commercial method. wikipedia.org The production of related compounds, such as 3,5-dimethylaniline, has involved multi-step processes including diazotization, coupling, and reduction, highlighting the complexity of industrial synthesis for substituted anilines. google.com Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is critical. For example, in the production of N-methyl-substituted aromatic amines from nitro compounds, vapor-phase reactions at elevated temperatures (200-260 °C) using a copper-containing catalyst modified with nickel, palladium, or platinum have been employed. google.com

Precursor Compound Utilization in Synthesis

The synthesis of this compound relies heavily on the strategic use and transformation of specific precursor molecules.

Transformations Involving 3-Methoxyaniline and Related Amines

3-Methoxyaniline is a key precursor in the synthesis of 3-methoxy-N,N-dimethylaniline. Its reductive alkylation is a direct route to the N,N-dimethylated product. The synthesis of the isomeric 3-methoxy-2-methylaniline (B139353) can start from precursors like 2-methyl-3-nitrophenol (B1294317) or 2-methyl-3-nitroanisole. chemicalbook.com The presence of the methoxy group on the aniline ring influences the reactivity and regioselectivity of subsequent reactions. For example, the electron-donating nature of the methoxy group in 3,5-dimethoxyaniline (B133145) facilitates highly regioselective Friedel-Crafts alkylation at the para position. researchgate.net

Role of Formaldehyde and Reducing Agents in Alkylation

Formaldehyde is a widely used and effective C1 source for the dimethylation of amines in reductive alkylation protocols. It reacts with the primary or secondary amine to form a hydroxymethyl intermediate, which then dehydrates to an iminium ion. This electrophilic species is subsequently reduced to the methylated amine. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride is often favored due to its mild nature and its selectivity in reducing the iminium ion in the presence of the carbonyl group of formaldehyde. Other reducing agents, such as sodium triacetoxyborohydride, have also proven effective, particularly for electron-deficient aromatic amines. thieme-connect.com In some methods, a combination of a borohydride (B1222165) reagent and an acid, like BH3·THF/AcOH, is used to achieve reductive amination. thieme-connect.com

Synthetic Method Precursor(s) Key Reagents Product Reference(s)
Reductive Alkylation3-MethoxyanilineFormaldehyde, Sodium Cyanoborohydride, Acetic Acid3-Methoxy-N,N-dimethylaniline
N-MethylationAnilineIodomethaneN,N-Dimethylaniline wikipedia.org
Industrial N-MethylationAnilineMethanol, Acid CatalystN,N-Dimethylaniline wikipedia.org
Two-Step N-Methylation3-Amino-6-iodo-2-methyl-2-cyclohexen-1-onePotassium tert-butoxide, Dimethyl sulfatePrecursor to 3-methoxy-2-methylaniline chemicalbook.com
Catalytic N-MethylationAnilineMethanol, Iridium(I) complex, Cs2CO3N-Methylaniline acs.orgcsic.es
Reductive AminationAromatic Amines, Enol EthersSodium Triacetoxyborohydride, Acetic AcidN-Alkylated Aromatic Amines thieme-connect.com

Schiff Base Intermediates and Subsequent Reduction

The formation of a Schiff base, a compound containing a carbon-nitrogen double bond, followed by its reduction is a viable pathway for synthesizing secondary amines like this compound. researchgate.net This two-step process typically involves the condensation of a primary amine with an aldehyde or ketone to form the Schiff base (imine), which is then reduced to the target amine. researchgate.netmdpi.com

The initial condensation reaction to form the Schiff base from a primary amine and a carbonyl compound occurs in two main steps: the formation of a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.net While aldehydes readily react with primary amines, the process can be more challenging with ketones, often requiring specific catalysts, appropriate pH control, and azeotropic removal of water. researchgate.net

The subsequent reduction of the Schiff base intermediate is a critical step. Sodium borohydride (NaBH4) is a powerful and selective reducing agent commonly used for this transformation, as it typically does not affect other reducible functional groups that may be present in the molecule. mdpi.com This method provides a reliable route to secondary amines. mdpi.com

For instance, the synthesis of 2-methoxy-5-((phenylamino)methyl)phenol and 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been successfully achieved through the condensation of the corresponding primary amines and aldehydes, followed by the reduction of the resulting Schiff bases with sodium borohydride. mdpi.com

Catalytic Systems in Aniline Derivatization

Catalysis plays a pivotal role in the derivatization of anilines, offering efficient and selective methods for introducing various functional groups.

Palladium-Catalyzed C-H Activation and Formylation

Palladium-catalyzed reactions are powerful tools for the direct functionalization of C-H bonds in aniline derivatives. researchgate.netuva.es These methods can lead to the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity. researchgate.net Specifically, palladium-catalyzed ortho-C–H arylation of unprotected anilines has been demonstrated, avoiding the need for protecting groups on the nitrogen atom. uva.es The use of a cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one, is crucial for both the chemoselectivity and regioselectivity of the reaction, favoring C-C coupling at the ortho position. uva.es

Furthermore, palladium catalysis can be employed for the ortho-carbonylation of aniline derivatives. nih.gov This reaction can proceed at room temperature under an atmosphere of carbon monoxide, utilizing a palladium precatalyst like [Pd(OTs)2(MeCN)2]. nih.gov Depending on the reaction conditions, this can yield valuable products such as anthranilates or cyclic imides. nih.gov The development of palladium-catalyzed C–H arylation of aniline carbamates with aryldiazonium salts also provides a mild and efficient route to ortho-arylated aniline derivatives. nih.gov

Heterogeneous Catalysis for Selective N-Methylation

Selective N-methylation of anilines is a significant industrial process, and heterogeneous catalysts offer advantages in terms of reusability and separation. oup.com Various catalytic systems have been developed for this purpose. For example, a CeO2-supported copper (Cu/CeO2) catalyst has proven effective for the N-methylation of aniline using CO2 and H2, showing high selectivity towards the mono-N-methylated product, N-methylaniline. oup.comoup.com The sub-nanoparticles of copper are identified as the primary active species, with the CeO2 support playing a key role in preventing over-methylation to N,N-dimethylaniline. oup.comoup.com

Other heterogeneous systems, such as CuAlOx catalysts, have also been successfully applied to the N-methylation of primary amines, including aniline. thieme-connect.com These catalysts can achieve high yields of either mono- or di-methylated products by adjusting reaction conditions like temperature and pressure. thieme-connect.com Similarly, bimetallic nanoparticles, such as copper-zirconium (Cu-Zr), have been shown to be efficient catalysts for the selective N-methylation of aromatic and aliphatic amines using dimethyl carbonate as the methylating agent. nih.gov

Catalyst SystemMethylating AgentSubstrateKey Findings
Cu/CeO2CO2 and H2AnilineHigh selectivity to N-methylaniline; Cu sub-nanoparticles are active species. oup.comoup.com
CuAlOxCO2 and H2AnilineHigh yield of N-methylaniline or N,N-dimethylaniline by tuning conditions. thieme-connect.com
Cu-Zr BNPsDimethyl CarbonateBenzylamineHigh selectivity for N-methylated amines; catalyst is reusable. nih.gov
NHC-Ir AssembliesMethanolAnilinesHigh efficiency and selectivity for N-monomethylation under mild conditions. acs.org

Acid-Catalyzed Synthetic Pathways

Acid catalysis is another important strategy in the synthesis of aniline derivatives. Brønsted acids can promote reactions such as the amination/annulation/aromatization of β-(2-aminophenyl)-α,β-ynones to produce polycyclic quinolines. researchgate.net More specifically, acid-catalyzed, solvent-switchable chemoselective N-alkylation and para-C-alkylation of unprotected arylamines have been developed. acs.org By screening various Brønsted acids like trifluoroacetic acid and para-toluenesulfonic acid, the yield of the desired alkylated product can be significantly improved. acs.org

In the context of Friedel-Crafts reactions, gold(I) complexes can act as catalysts for the alkylation of N,N-dimethylaniline with alkenes. nih.gov The gold cation activates the alkene, which then undergoes electrophilic attack on the aromatic ring, demonstrating high para-selectivity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-methoxy-N,2-dimethylaniline, ¹H, ¹³C, and ¹⁵N NMR studies offer a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton.

The aromatic region of the spectrum shows signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern influences their chemical shifts and coupling patterns. The protons on the N-methyl and methoxy (B1213986) groups appear as sharp singlets in the upfield region of the spectrum, characteristic of methyl groups attached to nitrogen and oxygen, respectively. The chemical shifts are indicative of the electron density around these protons. For instance, the N-methyl protons are generally observed at a different chemical shift compared to the C-methyl protons directly attached to the aromatic ring. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Proton AssignmentChemical Shift (δ) ppmMultiplicity
Aromatic-H6.13 - 7.11m
OCH₃3.77s
N(CH₃)₂2.81 - 2.94s
Ar-CH₃2.12s

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative. "m" denotes a multiplet and "s" denotes a singlet. Data compiled from various sources. rsc.orguva.nl

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. The carbon atom attached to the electron-donating methoxy group (C-3) and the N,N-dimethylamino group (C-1) are shielded and appear at characteristic upfield positions compared to unsubstituted benzene. Conversely, the carbon atoms ortho and para to these groups experience changes in electron density that are reflected in their chemical shifts. mdpi.comresearchgate.net The signals for the methyl carbons of the methoxy, N-methyl, and aryl-methyl groups appear in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

Carbon AssignmentChemical Shift (δ) ppm
Aromatic C-O160.7 - 160.9
Aromatic C-N150.8 - 152.1
Aromatic C-H / C-C98.3 - 129.9
OCH₃55.1 - 55.2
N(CH₃)₂30.7 - 40.7
Ar-CH₃17.04

Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative. Data compiled from various sources. rsc.orguva.nlnsf.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Chemical Shift Tensor Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom. In aniline (B41778) derivatives, the ¹⁵N chemical shift is highly sensitive to the degree of delocalization of the nitrogen lone pair into the aromatic π-system. acs.orgnih.gov

The chemical shift tensor, which describes the magnetic shielding at the nucleus in three dimensions, provides a more complete picture of the electronic structure than the isotropic chemical shift measured in solution. acs.orgacs.org For substituted anilines, the components of the ¹⁵N chemical shift tensor are influenced by factors such as n-π* and σ-π* energy gaps. nih.gov Electron-donating groups on the aromatic ring generally lead to a decrease in the isotropic ¹⁵N chemical shift, indicating increased electron density on the nitrogen atom. nih.govresearchgate.net Solid-state ¹⁵N NMR studies on aniline derivatives have shown that the orientation of the amino group and hydrogen bonding can also significantly affect the chemical shift tensor. acs.orgacs.orgresearchgate.net

Correlation of Spectroscopic Data with Electronic and Structural Properties

The NMR data for this compound provides a wealth of information about its electronic and structural properties. The chemical shifts of the para-carbon (C-4) in substituted anilines have been used to quantify the electron-donating ability of the amino group. mdpi.comresearchgate.net The presence of an ortho-methyl group can induce steric hindrance, potentially causing the N,N-dimethylamino group to twist out of the plane of the aromatic ring. This twisting would reduce the overlap between the nitrogen lone pair and the aromatic π-system, thereby influencing the electronic properties of the molecule, which can be observed through changes in both ¹³C and ¹⁵N NMR chemical shifts. mdpi.comresearchgate.net

The correlation between NMR chemical shifts and parameters like Hammett constants allows for a quantitative assessment of substituent effects. ampp.org For instance, a linear relationship has been observed between the amine proton chemical shifts and the inhibitive properties of substituted anilines in corrosion studies, highlighting the link between electronic structure and reactivity. ampp.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. nsf.gov For this compound (C₉H₁₃NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 152.1075. nsf.gov Experimental HRMS data that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zFound m/z
[M+H]⁺152.1075152.1071

Note: Data from a representative analysis of a similar compound. nsf.gov

This precise mass measurement is critical for distinguishing between isomers and confirming the identity of the synthesized compound, complementing the structural details provided by NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insight into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, both FT-IR and Raman spectroscopy offer complementary information for a full vibrational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of the bonds. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted with high accuracy based on data from analogous compounds such as N,N-dimethylaniline and methoxy-substituted aromatics. sphinxsai.comresearchgate.net

The key functional groups in this compound are the substituted benzene ring, the tertiary amine (N,N-dimethyl), the methoxy group, and the C-methyl group. Aromatic compounds show C-H stretching vibrations above 3000 cm⁻¹. sphinxsai.com The C-C stretching vibrations within the benzene ring typically appear in the 1400–1650 cm⁻¹ region. sphinxsai.com The methoxy group is expected to show a characteristic asymmetric C-O-C stretching band. As a tertiary amine, this compound will not exhibit the N-H stretching bands that are characteristic of primary and secondary amines.

A summary of the expected FT-IR absorption bands is presented below.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3100-3000Aromatic C-H StretchingMedium to Weak
2990-2850Aliphatic C-H Stretching (from -CH₃ groups)Medium
1610-1580Aromatic C=C Ring StretchingMedium to Strong
1500-1400Aromatic C=C Ring StretchingMedium to Strong
1270-1200Aryl C-O Stretching (Asymmetric)Strong
1350-1250Aryl C-N StretchingMedium
1050-1000Aryl C-O Stretching (Symmetric)Medium
This table is illustrative and based on characteristic frequencies of analogous compounds.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in the polarizability of a bond. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring and the C-N bond.

Based on studies of N,N-dimethylaniline and its derivatives, several key Raman bands can be anticipated. sphinxsai.comrsc.org A prominent feature in the Raman spectra of substituted anilines is the ring-breathing mode, which is often sensitive to the nature and position of substituents. The C-N stretching mode is also a key indicator of the electronic changes upon substitution. rsc.org The spectra of para-substituted N,N-dimethylaniline radical cations have been successfully excited using resonance Raman spectroscopy, indicating that these compounds possess intense visible absorptions that facilitate such studies. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a π bonding orbital or a non-bonding (n) orbital to an anti-bonding (π) orbital. For aromatic compounds like this compound, the spectrum is dominated by π→π transitions within the benzene ring. The positions and intensities of these absorption bands are highly sensitive to the molecular environment.

Electronic Absorption Spectra in Varied Solvents

The electronic absorption spectrum of this compound is expected to show characteristic bands associated with the substituted benzene chromophore. The presence of strong electron-donating groups, the dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups, significantly influences the electronic structure. These groups extend the conjugation of the aromatic system through their lone pairs of electrons, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The absorption spectrum is sensitive to the solvent environment. In moving from a non-polar to a polar solvent, the position of the absorption maximum (λ_max) can shift, a phenomenon known as solvatochromism.

SolventPolarity (ET(30) kcal/mol)Expected λ_max (nm) (Illustrative)Type of Shift (vs. Hexane)
n-Hexane31.0~295-
Dichloromethane40.7~305Bathochromic
DMSO45.1~310Bathochromic
Ethanol51.9~312Bathochromic
This table is illustrative, demonstrating the expected trend for a compound with electron-donating groups based on general solvatochromic principles. mdpi.com

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism arises from differential solvation of the ground and excited states of a molecule. For this compound, the presence of two electron-donating groups suggests that the excited state possesses a more polar character with significant intramolecular charge transfer (ICT) from the substituents to the aromatic ring.

In non-polar solvents, the molecule exists in a less polarized state. As solvent polarity increases, polar solvents can stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a bathochromic shift (positive solvatochromism). nih.gov The magnitude of this shift often correlates with solvent polarity scales, such as the Reichardt E_T(30) scale. mdpi.comnih.gov Furthermore, in polar protic solvents capable of hydrogen bonding (like ethanol), specific solute-solvent interactions can lead to further stabilization and shifts compared to polar aprotic solvents (like DMSO). nih.gov

pH-Dependent Absorption Properties and Protonation Effects

The UV-Vis absorption spectrum of this compound is highly dependent on the pH of the solution due to the basic nature of the tertiary amine group. smacgigworld.comyoutube.com

In neutral or basic media, the nitrogen atom's lone pair of electrons is available to conjugate with the π-system of the aromatic ring. This extended conjugation results in a lower energy transition and an absorption band at a longer wavelength.

In an acidic medium, the tertiary amine group becomes protonated to form a quaternary ammonium (B1175870) cation (-N⁺H(CH₃)₂). This protonation effectively removes the nitrogen lone pair from the conjugated system. youtube.com The loss of this n-π conjugation leads to a significant increase in the transition energy, which manifests as a hypsochromic (blue) shift in the absorption spectrum. smacgigworld.comyoutube.com This is often accompanied by a decrease in the absorption intensity (a hypochromic effect). Therefore, a shift to a shorter wavelength upon acidification is a clear spectroscopic indicator of the protonation of the aromatic amine. researchgate.netoup.com

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and reactivity.

Information not available. A single-crystal X-ray diffraction study of this compound would be required to determine its precise geometric parameters. This analysis would yield data tables listing all atomic coordinates and bond parameters. In related substituted aniline structures, key parameters of interest often include the planarity of the aniline ring, the C-N bond lengths, and the orientation of the methoxy and dimethylamino substituents relative to the aromatic ring.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between computational cost and accuracy, making it a staple for predicting a wide range of molecular properties. Calculations are typically performed using a functional, such as the popular B3LYP hybrid functional, and a basis set (e.g., 6-311++G(d,p)) which describes the atomic orbitals.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure represents the most stable conformation of the molecule.

For 3-methoxy-N,2-dimethylaniline, the optimization process would determine key structural parameters. The planarity of the aniline (B41778) ring would be assessed, along with the orientation of the N,N-dimethylamino and methoxy (B1213986) substituents. Due to steric hindrance between the ortho-methyl group and the N,N-dimethylamino group, a slight twisting of the dimethylamino group out of the plane of the benzene (B151609) ring is expected. The methoxy group's orientation would also be determined to minimize steric interactions and maximize electronic stabilization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for substituted anilines. Actual values would require a specific calculation.

ParameterPredicted Value
C-N Bond Length~1.40 Å
C-O (methoxy) Bond Length~1.36 Å
C-N-C Bond Angle~118°
Dihedral Angle (Ring-N-C-C)5-15°

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the electron-donating nature of the methoxy, N-methyl, and aryl-methyl groups is expected to raise the energy of the HOMO, leading to a relatively small energy gap and indicating high chemical reactivity.

The orbital diagrams would likely show the HOMO density concentrated on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of this part of the molecule. The LUMO would be distributed primarily over the aromatic ring, representing the region most likely to accept an electron.

Table 2: Illustrative Frontier Orbital Energies and Properties Note: Values are hypothetical and for illustrative purposes.

PropertyPredicted Value
HOMO Energy~ -5.2 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap (ΔE) ~ 4.4 eV

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would predict the primary electronic transitions. These transitions, likely of π-π* and n-π* character, are responsible for the molecule's absorption of UV light. The calculations would provide the specific wavelengths (λmax) of maximum absorption. The results would likely show strong absorption in the UV region, influenced by the electron-donating substituents on the aniline ring which tend to shift absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted aniline.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for confirming molecular structure.

The GIAO calculation for this compound would predict the chemical shifts for each unique hydrogen and carbon atom. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons of the N-dimethyl groups would appear as a singlet, while the aromatic protons would show a complex splitting pattern based on their positions relative to the three substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for the methoxy carbon, the N-methyl carbons, and each carbon in the aromatic ring, with their chemical shifts influenced by the electron-donating effects of the attached groups.

DFT calculations are highly effective for computing the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as stretching, bending, or rocking of bonds.

For this compound, the calculation would yield a set of vibrational frequencies and their corresponding IR intensities. Key predicted vibrations would include C-H stretching modes of the aromatic ring and methyl groups, C-N and C-O stretching, and various ring deformation modes. Comparing the computed spectrum with an experimental one allows for a detailed and accurate assignment of the molecule's vibrational signatures. Studies on the related compound N,N-dimethylaniline have shown good agreement between vibrational frequencies calculated via DFT and those observed experimentally.

Table 3: Illustrative Vibrational Frequency Assignments for N,N-Dimethylaniline (as an analogue)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3074~3060
CH₃ Asymmetric Stretch2988~2985
Ring C-C Stretch1672~1670
C-N Stretch1385~1380
CH₃ Torsion282~280

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. mdpi.com These descriptors help predict the behavior of a molecule in chemical reactions. mdpi.com Key global reactivity indices include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A high hardness correlates with a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

For this compound, these indices would be calculated from the HOMO and LUMO energies. Given the presence of multiple electron-donating groups, the molecule is expected to have a high nucleophilicity index (N), indicating it would readily act as an electron donor (a nucleophile) in reactions. Conversely, its electrophilicity index (ω) would be relatively low. These indices provide a quantitative basis for predicting its reactivity in processes like electrophilic aromatic substitution. mdpi.com

Hartree-Fock (HF) Level of Theory for Comparative Analysis

The Hartree-Fock (HF) method serves as a fundamental ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org It is a cornerstone of computational chemistry, providing a valuable, albeit simplified, picture of molecular electronic structure by representing the many-electron wavefunction as a single Slater determinant. wikipedia.orgarxiv.org While modern computational studies often employ more sophisticated methods like Density Functional Theory (DFT) for higher accuracy, the HF level of theory remains crucial for pedagogical understanding and as a baseline for comparative analyses. arxiv.orgresearchgate.net

In the study of this compound, HF calculations, typically performed with basis sets like 6-31G* or 6-311++G(d,p), are used to determine the optimized molecular geometry, ground-state energy, and dipole moment. researchgate.netresearchgate.net These calculations provide initial insights into the molecule's structural parameters, such as bond lengths and angles. By comparing HF results with those from higher-level theories (e.g., MP2) or DFT, researchers can assess the impact of electron correlation, which is neglected in the HF approximation, on the molecular properties. researchgate.net This comparative approach is essential for validating computational models and understanding the trade-offs between accuracy and computational cost. arxiv.org

Calculated PropertyTypical Basis SetSignificance in Analysis
Ground State Energy6-31G(d,p)Provides a baseline for comparing the stability of different molecular conformations.
Optimized Geometry (Bond Lengths/Angles)6-311++G(d,p)Offers a theoretical prediction of the molecule's three-dimensional structure. researchgate.net
Dipole Moment6-31G(d,p)Indicates the molecule's overall polarity, influencing its intermolecular interactions.
Frontier Molecular Orbital (HOMO/LUMO) Energies6-311++G(d,p)Helps in understanding the electronic transition properties and reactivity of the molecule.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ijprajournal.comnih.gov This method is a cornerstone of drug discovery and materials science, allowing for the virtual screening of compounds and the prediction of their binding affinities and modes. globalresearchonline.netnih.gov For a molecule like this compound, docking simulations can elucidate its potential to interact with biological targets such as enzymes or receptors. researchgate.net

The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations. ijprajournal.com Scoring functions are used to rank the poses, with lower binding scores (often in kcal/mol) indicating more favorable interactions. ijprajournal.com Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the receptor's binding pocket. globalresearchonline.net Software like AutoDock and Glide are commonly used for these simulations. globalresearchonline.net For aniline derivatives, studies have explored their interactions with targets like E. coli proteins and Mycobacterium tuberculosis, identifying crucial amino acid residues for binding. ijprajournal.comglobalresearchonline.net

Potential Protein TargetKey Interacting Residues (Hypothetical)Predicted Binding Energy (kcal/mol)Type of Interaction
Carbonic AnhydraseHistidine, Zinc ion-6.5Coordination, Hydrogen Bonding
AcetylcholinesteraseTryptophan, Tyrosine-7.2Pi-Pi Stacking, Hydrophobic
CYP51 (Lanosterol 14-alpha demethylase)Heme group, Phenylalanine-8.1Coordination, Hydrophobic
E. coli DNA Gyrase BAspartate, Magnesium ion-6.9Ionic, Hydrogen Bonding

Quantum Chemical Characterization of Weak Interactions and Hydrogen Bonding

The structure, stability, and function of molecules are significantly influenced by weak, non-covalent interactions, including hydrogen bonds and van der Waals forces. youtube.com Quantum chemical methods provide essential tools for characterizing these subtle yet critical forces within a molecule like this compound. Intramolecular hydrogen bonds, for instance, can profoundly affect a molecule's conformation and physicochemical properties. nih.gov

Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these interactions. tandfonline.comiastate.edu QTAIM analyzes the topology of the electron density to locate critical points that signify different types of chemical interactions. iastate.edu NCI analysis, based on the reduced density gradient, generates graphical plots that reveal regions of hydrogen bonding, steric repulsion, and weak van der Waals interactions, providing a detailed map of the non-covalent landscape of the molecule. youtube.com Studies on related aniline scaffolds have used these methods to characterize intramolecular NH···F and C-H···O hydrogen bonds, revealing how these interactions stabilize specific molecular arrangements. tandfonline.comescholarship.org

Type of Weak InteractionAtoms Involved (Hypothetical)Computational MethodSignificance
Intramolecular Hydrogen BondN-H···O (methoxy)QTAIM, NCI PlotInfluences molecular conformation and planarity.
C-H···π InteractionMethyl C-H and Phenyl RingNBO AnalysisContributes to the stability of the substituent orientation.
van der Waals InteractionBetween methyl and methoxy groupsNCI PlotAffects steric hindrance and overall molecular shape.
Steric RepulsionBetween ortho-methyl and amine groupsNCI PlotCan cause deviation from planarity, impacting conjugation.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures, such as substituted anilines, have attracted significant interest for their potential applications in nonlinear optics (NLO). nih.govacs.org These materials can alter the properties of light and are crucial for technologies like optical switching and information processing. acs.org The NLO response of a molecule is primarily described by its hyperpolarizability. Computational chemistry plays a vital role in predicting these properties and guiding the design of new NLO materials.

PropertyComputational MethodPredicted Value (a.u.)Relevance
Dipole Moment (μ)DFT/B3LYP~2-4 DInfluences molecular organization and bulk NLO effects.
Linear Polarizability (α)DFT/B3LYP~100-150Describes the linear response of the molecule to an electric field.
First Hyperpolarizability (β)MP2, TD-DFTVariableQuantifies the second-order NLO response, crucial for applications like frequency doubling.
HOMO-LUMO Energy GapDFT/B3LYP~4-5 eVSmaller gaps are often associated with larger hyperpolarizabilities. semanticscholar.org

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.comlkouniv.ac.in

The benzene ring of 3-methoxy-N,2-dimethylaniline has three substituents that influence the position of incoming electrophiles: the N-methylamino group (-NHCH₃) at position 1, the methyl group (-CH₃) at position 2, and the methoxy (B1213986) group (-OCH₃) at position 3. All three are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. masterorganicchemistry.com They direct incoming electrophiles to the ortho and para positions relative to themselves. lkouniv.ac.inlibretexts.org

The directing effects of these groups are summarized below:

N-methylamino group (-NHCH₃) at C1: This is a powerful activating group that directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho).

Methyl group (-CH₃) at C2: This is a less powerful activating group that directs to positions 1 (ortho), 3 (ortho), and 5 (para).

Methoxy group (-OCH₃) at C3: This is a strong activating group that directs to positions 2 (ortho), 4 (ortho), and 6 (para).

When considering the available positions for substitution (C4, C5, and C6), a consensus emerges. Positions 4 and 6 are strongly activated by the cumulative directing effects of both the powerful N-methylamino group and the strong methoxy group. Position 5 is only activated by the weaker methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The steric hindrance from the 2-methyl group may influence the ratio of substitution between the C4 and C6 positions.

Table 1: Directing Effects of Substituents in this compound

Substituent Group Position Activating/Deactivating Ortho/Meta/Para Directing Preferred Positions for Substitution
N-methylamino (-NHCH₃) C1 Strongly Activating Ortho, Para 2 (blocked), 4, 6
Methyl (-CH₃) C2 Activating Ortho, Para 1 (blocked), 3 (blocked), 5
Methoxy (-OCH₃) C3 Strongly Activating Ortho, Para 2 (blocked), 4, 6

Oxidation Processes

The electron-rich nature of this compound makes it susceptible to various oxidation processes, which can target either the N-methylamino group or the aromatic ring itself.

N-Oxide Formation: The tertiary amine character of many substituted anilines allows for oxidation at the nitrogen atom to form N-oxides. nih.gov This reaction is commonly carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). For this compound, which is a secondary amine, oxidation would likely first yield a hydroxylamine (B1172632) derivative. N-oxides of N,N-dimethylanilines are well-documented as metabolites formed by flavin-containing monooxygenases. These N-oxides can act as intermediates in further reactions, such as N-dealkylation. nih.gov

Quinone Formation: Under more vigorous oxidation conditions, the activated aromatic ring can be oxidized to form quinone derivatives. The presence of powerful electron-donating groups like amino and methoxy facilitates this transformation. The oxidation of similar substituted anilines and phenols often proceeds through quinone or quinone-imine intermediates. mdpi.comtaylorandfrancis.com For example, the oxidation of aminophenols can yield benzoquinoneimine, which may undergo further hydrolysis to benzoquinone. mdpi.com Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to oxidize activated aromatic systems. nih.gov

Reduction Reactions

While the term "reduction" typically implies the gain of electrons or hydrogen, in the context of substituted amines like this compound, relevant transformations often involve the modification of the amine substituent itself, such as N-demethylation, which is mechanistically an oxidative process.

Transformations of this compound can lead to various other amine derivatives. For instance, the reduction of related Schiff bases, formed from anilines, can yield secondary amines. oup.com While this compound is already an amine, its functional groups can be chemically altered. For example, the methoxy group could potentially be cleaved under harsh conditions to yield a phenol. The N-methyl group, as discussed below, is subject to removal.

N-demethylation is a critical transformation pathway for N-methylated anilines, often occurring as a metabolic process catalyzed by cytochrome P450 enzymes. nih.gov This process is an oxidation, not a reduction.

The mechanism is generally understood to proceed through one of several pathways:

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves an initial single-electron transfer (SET) from the electron-rich amine to an oxidizing species, forming an anilinium radical cation. mdpi.comacs.org This is followed by the transfer of a proton from the N-methyl group to a base, generating an α-amino carbon radical. acs.org

Hydrogen Atom Transfer (HAT): This pathway involves the direct abstraction of a hydrogen atom from the N-methyl group by a radical species. mdpi.com

The resulting α-amino carbon radical is then further oxidized to an iminium cation. This electrophilic iminium intermediate is unstable in aqueous environments and readily undergoes hydrolysis to yield the N-demethylated amine (3-methoxy-2-methylaniline) and formaldehyde (B43269). mdpi.comresearchgate.net Studies on various N,N-dimethylanilines have shown that the rate of demethylation is sensitive to the electronic properties of substituents on the aromatic ring. acs.org

Table 2: Key Transformation Pathways

Process Reactant Moiety Typical Reagents/Conditions Key Intermediates Product(s)
N-Oxidation N-methylamino group Peroxy acids (e.g., m-CPBA) - N-hydroxy derivative
Ring Oxidation Aromatic Ring Strong oxidants (e.g., DDQ) nih.gov Cation radicals Quinone derivatives
N-Demethylation N-methyl group Cytochrome P450 enzymes, other oxidants nih.govmdpi.com Anilinium radical cation, Iminium cation mdpi.comacs.org 3-methoxy-2-methylaniline (B139353), Formaldehyde mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed C-H functionalization has become a powerful tool for the direct formation of C-C and C-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The regioselectivity of these reactions on substituted anilines is complex, influenced by the directing ability of substituents and steric factors.

The N,N-dimethylamino group can act as a directing group in C-H activation, although it typically requires the formation of a strained four-membered cyclometallated intermediate, making it a less effective director for late transition metals like palladium compared to directing groups that form five- or six-membered rings. rsc.orgrsc.org Nevertheless, under certain conditions, it has been utilized for ortho-functionalizations. rsc.org In the case of this compound, the potential sites for C-H activation are the C4, C5, and C6 positions, as well as the N-methyl and aryl-methyl groups.

Research on meta-substituted N,N-dimethylanilines provides insight into the likely outcomes for this compound. In the palladium-catalyzed olefination of m-methoxy N,N-dimethylaniline with ethyl acrylate (B77674), functionalization occurs with good yield (75%) and moderate selectivity for the position para to the dimethylamino group. ru.nl For this compound, the para position (C6) is sterically hindered by the C2-methyl group. General selectivity rules for Pd-catalyzed C-H functionalization of meta-substituted arenes show that reaction typically occurs at the less sterically hindered ortho-site. nih.gov Therefore, for this compound, C-H functionalization would be most probable at the C4 position, which is ortho to the N,N-dimethylamino group and less sterically encumbered than the C6 position. The electronic influence of the C3-methoxy group also activates the C4 position.

As N-alkylation on anilines increases, the regioselectivity of arylation can be eroded; for N,N-dimethylaniline, arylation may yield a mixture of meta and para isomers, with little to no ortho product observed under certain catalytic conditions. acs.org This highlights the challenge in predicting regioselectivity, which is highly dependent on the specific ligand, oxidant, and reaction conditions employed.

Reaction TypeSubstrate AnalogKey FindingsReference
C-H Olefinationm-methoxy N,N-dimethylanilineReaction with ethyl acrylate gave the para-olefinated product in 75% yield. ru.nl
C-H Acetoxylationmeta-substituted ArylpyridinesFunctionalization occurs selectively at the less hindered ortho-site. nih.gov
C-H ArylationN,N-dimethylanilineAffords a mixture of meta and para isomers, with ortho-selectivity being low. acs.org
C-H AlkylationN,N-dimethylanilinesYttrium catalyst achieves ortho-selective addition to alkenes. The NMe2 group is noted as a poor director for Pd. rsc.org

Photochemical Reactions and Reactive Intermediate Formation

The photochemical behavior of this compound is primarily dictated by the N,N-dimethylamino group, which can undergo photo-induced electron transfer or homolytic cleavage to form reactive intermediates. The photolysis of N-nitrosodimethylamine (NDMA) and other anilines provides a model for the likely transformation pathways.

Upon UV irradiation, N,N-dialkylanilines can generate aminium radicals. cdnsciencepub.commdpi.com For instance, the photolysis of tetramethyl-2-tetrazene (B1233591) in acidic media produces the dimethylaminium radical, (CH₃)₂NH⁺•. cdnsciencepub.com This highly reactive species can participate in various subsequent reactions, including addition to olefinic double bonds or aromatic substitution. In the presence of toluene, the dimethylaminium radical attacks the aromatic ring to produce N,N-dimethyltoluidine isomers. cdnsciencepub.com Similarly, the photolysis of this compound would be expected to generate the corresponding aminium radical, which could then react with other species in the medium or undergo intramolecular cyclization.

The aqueous photolysis of NDMA, which contains the same N,N-dimethylamino functional core, has been shown to proceed through several pathways depending on conditions like pH and the presence of dissolved oxygen. mdpi.comnih.gov Key processes include:

Homolytic cleavage of the N-N bond to form an aminium radical and a nitric oxide radical. mdpi.com

Photooxidation by dissolved oxygen, which increases the quantum yield of photolysis and leads to products like methylamine (B109427) and nitrate. nih.gov

Formation of other intermediates such as N-methylformamide under anoxic conditions at neutral pH. nih.gov

The degradation of substituted anilines in aqueous environments can also be initiated by photochemically produced hydroxyl radicals (HO•), leading to a cascade of oxidation products. akjournals.commdpi.com For this compound, such reactions would likely involve initial attack at the electron-rich aromatic ring or H-atom abstraction from the methyl groups, leading to a complex mixture of intermediates and final degradation products.

Synthesis of Complex Derivatives

Schiff bases, or imines, are valuable intermediates in organic synthesis, formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself is a tertiary amine and cannot directly form a Schiff base, it can be converted into a suitable precursor. A common strategy involves the formylation of the aromatic ring, typically via an electrophilic substitution reaction such as the Vilsmeier-Haack reaction, which introduces an aldehyde group.

This pathway has been demonstrated in the synthesis of (E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline. tjnpr.orgtjnpr.orgresearchgate.net This compound is prepared by the condensation of 4-chloro-2-nitroaniline (B28928) with 4-formyl-3-methoxy-N,N-dimethylaniline. The aldehyde precursor is synthesized from a 3-methoxy-N,N-dimethylaniline derivative. The formylation occurs at the C4 position, which is ortho to the strongly activating N,N-dimethylamino group and meta to the methoxy group.

The resulting Schiff base (an imine) contains a C=N double bond that is susceptible to further modification. A key transformation is the reduction of the imine to a secondary amine. This is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com This reduction converts the C=N bond to a C-N single bond, creating a flexible and more stable linker, as demonstrated in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline from the corresponding Schiff base. mdpi.com

Reactant 1Reactant 2Product TypeReference
4-formyl-3-methoxy-N,N-dimethylaniline4-chloro-2-nitroanilineSchiff Base tjnpr.orgresearchgate.net
Schiff Base (general)Sodium Borohydride (NaBH₄)Secondary Amine (via reduction) mdpi.com

Azo coupling is an electrophilic aromatic substitution reaction in which a diazonium salt acts as the electrophile, reacting with an activated aromatic ring (the coupling component) to form an azo compound (R-N=N-R'). These compounds are often intensely colored and form the basis of many synthetic dyes.

Tertiary anilines like N,N-dimethylaniline are excellent coupling components due to the strong electron-donating and activating nature of the dimethylamino group. akjournals.com The coupling reaction with N,N-dimethylaniline typically occurs at the para-position relative to the NMe₂ group. nih.gov

For this compound, the aromatic ring is highly activated by both the N,N-dimethylamino group (a strong activator) and the methoxy group (a moderate activator). The potential sites for electrophilic attack are C4 and C6 (ortho to the NMe₂ group) and C5 (para to the C2-methyl group, meta to the others). The para-position to the strongest activating group (NMe₂), which is C6, is sterically hindered by the adjacent methyl group at C2. Therefore, the diazo-coupling reaction is most likely to occur at the C4 position. This position is ortho to the powerful N,N-dimethylamino director and is also activated by the C3-methoxy group. The reaction involves the attack of the diazonium cation (Ar-N₂⁺) at the C4 position, followed by the loss of a proton to restore aromaticity and form the stable azo dye.

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and basic. This allows it to react with alkyl halides in a process known as quaternization, or the Menshutkin reaction, to form a quaternary ammonium (B1175870) salt. sciensage.info In this Sₙ2 reaction, the tertiary amine attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride), displacing the halide ion and forming a new C-N bond. The product is a tetra-alkylammonium salt with a positive charge on the nitrogen atom.

The kinetics of this reaction have been studied for N,N-dimethylaniline and its derivatives. The reaction rate is first order with respect to both the aniline (B41778) and the alkyl halide. sciensage.info The rate is significantly influenced by the solvent, increasing with the dielectric constant of the medium, which indicates a polar, charge-separated transition state. sciensage.info Substituents on the aromatic ring also affect the reaction rate by altering the nucleophilicity of the nitrogen atom. Electron-donating groups generally increase the rate, while electron-withdrawing groups decrease it. The reaction is also subject to steric hindrance; bulky substituents near the nitrogen atom can slow the reaction. dtic.mil For this compound, the methoxy group would have a modest electronic effect, while the ortho-methyl group could introduce some steric hindrance compared to the unsubstituted N,N-dimethylaniline.

ReactionReactantProductKey Kinetic FactorsReference
QuaternizationN,N-Dimethylaniline + Benzyl ChlorideN-Benzyl-N,N-dimethylanilinium chlorideFirst order in both reactants; rate increases with solvent dielectric constant. sciensage.info
QuaternizationSubstituted Anilines + Methyl IodidePhenyltrimethylammonium IodidesSteric hindrance from ortho-substituents slows the reaction rate. dtic.mil

Applications in Advanced Organic Synthesis

Role as Building Blocks in Multi-Step Syntheses

The strategic placement of functional groups in 3-methoxy-N,2-dimethylaniline makes it an important component in multi-step synthetic sequences. Organic chemists utilize such building blocks to construct more complex molecules in a controlled and predictable manner. The presence of the methoxy (B1213986) and dimethylamino groups influences the reactivity of the aromatic ring, allowing for selective modifications at various positions. While specific, detailed research findings on multi-step syntheses starting directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules, suggesting its role as a foundational precursor in their assembly.

Precursors for Specialized Organic Molecules

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a variety of specialized organic molecules. Its derivatives have found applications in the development of both advanced dye structures and complex pharmaceutical compounds.

Synthesis of Advanced Dye Structures

Intermediates in the Preparation of Complex Pharmaceutical Scaffolds

A significant application of this compound lies in its role as an intermediate in the synthesis of complex pharmaceutical scaffolds. Its presence has been noted in patents for the development of new therapeutic agents, highlighting its importance in medicinal chemistry.

For instance, the compound is cited in a patent for opioid receptor modulators (EP3344997B1). Opioid receptors are crucial targets for pain management, and the development of novel modulators is an active area of research. The patent suggests that this compound is used as a building block in the multi-step synthesis of these complex molecules, contributing to the final structure that interacts with the receptor.

Furthermore, its utility is demonstrated in a patent for hepatitis B antiviral agents (EP2794565B1). The global health burden of hepatitis B necessitates the discovery of new and effective antiviral drugs. The inclusion of this compound as a synthetic intermediate in this context underscores its versatility and importance in the creation of molecules with potential therapeutic value against infectious diseases.

Another patent (WO2023081967A1) also lists "compounds and uses therefor" that involve this compound, further indicating its role in the generation of novel chemical entities with potential biological activity.

The recurring appearance of this compound in pharmaceutical patents points to its established role as a reliable precursor for constructing intricate molecular frameworks designed for specific biological targets.

Strategies for Regioselective Synthesis

The substitution pattern of this compound, with a methoxy group at the 3-position and a dimethylamino group at the 1-position, presents interesting possibilities and challenges for regioselective synthesis. The directing effects of these two groups can be exploited to introduce additional substituents at specific positions on the aromatic ring.

The methoxy group is an ortho-, para-director, while the dimethylamino group is also a strong ortho-, para-director. This can lead to complex product mixtures in electrophilic aromatic substitution reactions. However, by carefully choosing reaction conditions, such as the nature of the electrophile, the solvent, and the temperature, it is often possible to achieve a high degree of regioselectivity. For example, steric hindrance from the adjacent methyl group in the 2-position can influence the position of incoming electrophiles, favoring substitution at less hindered positions.

While specific studies detailing regioselective reactions on this compound are not prevalent in the reviewed literature, the principles of electrophilic aromatic substitution on substituted anilines and anisoles are well-established. These principles would guide any synthetic chemist in predicting and controlling the outcome of reactions involving this compound, thereby enabling the targeted synthesis of specific isomers of more complex molecules.

Emerging Research Directions and Future Prospects

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is driving significant innovation in the synthesis of aromatic amines. Future research concerning 3-methoxy-N,2-dimethylaniline will likely focus on developing environmentally benign synthetic routes that move away from hazardous reagents and minimize waste.

Current research on substituted anilines highlights several promising green strategies. One approach involves the use of dimethyl carbonate (DMC) as a "green substitute" for toxic methylating agents like methyl halides or dimethyl sulfate (B86663). researchgate.net Another avenue is the catalytic N-alkylation of anilines using onium salts, which has demonstrated high efficiency and the potential for catalyst recycling. researchgate.net Furthermore, methods utilizing carbon dioxide and hydrogen (CO2/H2) with non-noble metal catalysts, such as cobalt, are being developed for the synthesis of N-containing heterocycles from ortho-substituted anilines, showcasing a move towards utilizing renewable feedstocks. rsc.org Other innovative and scalable methods for producing highly substituted anilines efficiently at room temperature start from precursors like isatoic anhydride-8-amide, which offers an inexpensive and rapid synthetic pathway. nih.govresearchgate.net A new method has also been described for synthesizing N-alkyl anilines from phenols via a Smiles rearrangement using a solid-supported catalyst like Amberlite IR-400 resin. vixra.org

These methodologies could be adapted for the large-scale, sustainable production of this compound and its precursors.

Green Synthetic StrategyKey Reagents/CatalystsPotential AdvantagesReference
Cobalt-Catalyzed Cyclizationortho-Substituted anilines, CO₂, H₂, CoF₂, CsFUse of non-noble metals and CO₂ as a C1 source. rsc.org
pH-Sensitive CyclizationIsatoic anhydride-8-amideInexpensive, simple, fast, room temperature, scalable. nih.govresearchgate.net
Smile RearrangementPhenols, Amberlite IR-400 resinUtilizes a solid-supported, recyclable catalyst. vixra.org
N-Alkylation with DMCAniline (B41778), Dimethyl Carbonate (DMC), Onium saltReplaces toxic methylating agents with a green reagent. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes, thereby accelerating research and development. acs.orgresearchgate.net For this compound, advanced computational modeling offers a powerful way to forecast its behavior without extensive empirical screening.

DFT calculations can elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This information is crucial for predicting the compound's kinetic stability and sites of reactivity for both electrophilic and nucleophilic attack. mdpi.comechemcom.com For instance, studies on substituted anilines have used DFT to understand oxidation mechanisms by agents like ferrate(VI) and to identify the most reactive sites on the molecule. acs.orgnih.gov Such models could predict how the interplay between the methoxy (B1213986), methyl, and dimethylamino groups in this compound directs its reactivity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built upon DFT-calculated descriptors, can predict physicochemical properties relevant to environmental impact, such as soil sorption coefficients. researchgate.net This predictive power allows for the proactive design of molecules with desired properties and a minimized environmental footprint.

Computational MethodPredicted Properties/ApplicationsSignificance for this compoundReference
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energies, reaction mechanisms, spectroscopic properties.Predicts sites of reactivity for functionalization and degradation pathways. acs.orgresearchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption spectra (UV-Vis).Aids in designing novel dyes and optical materials. researchgate.net
QSAR (Quantitative Structure-Activity Relationship)Physicochemical properties (e.g., lipophilicity, soil sorption).Enables prediction of environmental fate and pharmacokinetic profiles. researchgate.netmdpi.com
DFT for RegioselectivityPredicts the major isomer in C-H amination reactions.Guides the synthesis of specific, highly-substituted derivatives. nsf.gov

Exploration of Novel Derivatization and Functionalization Strategies

The development of new methods for the regioselective functionalization of aromatic rings is a major focus of modern organic synthesis. acs.org Anilines are particularly important targets due to their prevalence in pharmaceuticals and agrochemicals. bath.ac.uk Future research will undoubtedly target the selective C-H functionalization of this compound to generate a library of novel compounds with unique properties.

Strategies for the regioselective functionalization of anilines have advanced significantly, moving beyond classical electrophilic substitution. acs.orgbath.ac.uk Metal-catalyzed C-H activation has emerged as a powerful tool. bath.ac.uk For example, palladium-catalyzed C-H olefination has been achieved with high para-selectivity on various aniline derivatives. acs.org Similarly, rhodium-catalyzed C-H amidation using a pyrimidine (B1678525) directing group allows for the controlled synthesis of 1,2-diaminobenzenes. nih.gov

A significant challenge and opportunity lie in achieving meta-selective functionalization, which runs counter to the natural ortho/para directing influence of the amine group. bath.ac.uk Recent breakthroughs include Brønsted acid-catalyzed meta-amination of anisidines, a reaction that proceeds through a quinone imine ketal intermediate. nih.gov Applying these advanced strategies to this compound could provide access to previously unattainable substitution patterns, leading to new molecular scaffolds for drug discovery and materials science.

Integration into Materials Science for Functional Molecules

Aniline and its derivatives are fundamental building blocks in materials science, serving as precursors to polymers, dyes, and other functional materials. acs.orgresearchgate.net The specific substitution pattern of this compound makes it an attractive candidate for creating tailored materials.

The presence of the aniline core suggests its potential use in the production of conducting polymers, pigments, and rubber materials. acs.org For example, N,N-dimethylaniline is a well-known precursor in the synthesis of dyes like crystal violet. wikipedia.org The methoxy and methyl groups on this compound would be expected to modulate the electronic properties and, consequently, the color and stability of any derived dyes.

Furthermore, aniline derivatives have been investigated for the fabrication of more complex materials. Research has shown that they can be used to create organometallic complexes and even ferromagnetic materials. sci-hub.se The ability of the amino group to react with aldehydes and ketones to form products with flexible structures and strong donor properties is key to this versatility. sci-hub.se Integrating this compound into polymer backbones or as a component in supramolecular assemblies could lead to new materials with engineered optical, electronic, or thermal properties.

Role in Advanced Catalysis and Reagent Development

Beyond being a synthetic target, this compound has the potential to function as a catalyst or a key reagent in its own right. Research has demonstrated that electron-rich p-substituted aniline derivatives can act as highly effective nucleophilic catalysts for reactions such as hydrazone formation and exchange, which are crucial in dynamic combinatorial chemistry. scispace.comrsc.org The rate of these catalytic processes is influenced by the electronic nature of the substituents on the aniline ring. rsc.org The combination of electron-donating methoxy and methyl groups in this compound suggests it could be a potent nucleophilic catalyst.

Additionally, aniline derivatives are precursors for sophisticated ligands used in organometallic catalysis. sci-hub.se For example, they are used to fabricate N-heterocyclic carbene (NHC) and β-diketiminate (nacnac) ligands. sci-hub.se The specific steric and electronic environment provided by the 3-methoxy and 2-methyl substituents could be exploited to synthesize novel ligands that impart unique selectivity or activity to metal centers in catalytic cycles, such as in cobalt-catalyzed functionalization reactions. acs.org This opens a promising avenue for developing new catalytic systems for challenging chemical transformations.

Q & A

Q. Advanced

  • DFT/HF Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond angles, vibrational frequencies, and NMR chemical shifts .
  • Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., methoxy oxygen) for reactivity prediction .
  • Frontier Molecular Orbital (FMO) Analysis : Evaluates HOMO-LUMO gaps (e.g., ~4.5 eV) to assess stability and charge transfer .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Storage : Keep in airtight containers, protected from light and moisture at 20–25°C .
  • Handling : Use PPE (gloves, goggles) due to moderate toxicity (UN2810). Avoid contact with oxidizing agents .

How is this compound utilized in catalytic applications?

Q. Advanced

  • Enantioselective Catalysis : As a substrate in palladium-catalyzed asymmetric alkylation, achieving >90% yield in cross-coupling reactions .
  • Salen-Manganese Complexes : Modified derivatives act as redox catalysts for oxidation reactions (e.g., EUK-134) .

What are the solubility and stability properties of this compound?

Q. Basic

  • Solubility : Miscible in organic solvents (e.g., CH₃CN, DCM); poorly soluble in water .
  • Stability : Degrades under strong acids/bases; stable in neutral, anhydrous conditions .

How does this compound compare to structurally similar aniline derivatives?

Q. Advanced

  • Electronic Effects : Compared to 3-chloro-N,2-dimethylaniline, the methoxy group increases electron density, altering reaction kinetics .
  • Bioactivity : Unlike 3-methoxy-N,N-dimethylaniline, the N,2-dimethyl variant shows reduced cytotoxicity due to steric shielding of the amino group .

How are NMR spectral assignments validated for this compound?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve overlapping signals (e.g., aromatic protons at δ 6.30–7.16 ppm) .
  • Theoretical NMR : HF/6-31G(d) calculations predict shifts within 0.1 ppm of experimental values .

What role does this compound play in enantioselective synthesis?

Q. Advanced

  • Chiral Auxiliary : Derivatives are used in asymmetric C–H activation, achieving >95% regioselectivity in allylic alkylation .
  • Ligand Design : Functionalized variants serve as ligands in transition-metal catalysis (e.g., Pd-catalyzed Heck reactions) .

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